molecular formula C25H23N3O5S2 B12030448 2-Methoxyethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618077-89-7

2-Methoxyethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12030448
CAS No.: 618077-89-7
M. Wt: 509.6 g/mol
InChI Key: UZARNLRTVKGZNJ-VZCXRCSSSA-N
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Description

2-Methoxyethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes an indolinone moiety, a thiazolopyrimidine core, and a thiophene ring

Preparation Methods

The synthesis of 2-Methoxyethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps The synthetic route typically starts with the preparation of the indolinone derivative, followed by the formation of the thiazolopyrimidine coreThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dichloromethane .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

2-Methoxyethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promise in various scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been explored for its anti-inflammatory and antimicrobial properties. In the field of biology, this compound has been used to study cellular pathways and molecular targets involved in disease processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and triggering cell death .

Comparison with Similar Compounds

Compared to other similar compounds, 2-Methoxyethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of structural features. Similar compounds include other thiazolopyrimidines and indolinone derivatives, which may share some pharmacological properties but differ in their specific molecular targets and mechanisms of action. The presence of the thiophene ring and the methoxyethyl group in this compound contributes to its distinct biological activity .

Properties

CAS No.

618077-89-7

Molecular Formula

C25H23N3O5S2

Molecular Weight

509.6 g/mol

IUPAC Name

2-methoxyethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H23N3O5S2/c1-4-27-16-9-6-5-8-15(16)19(22(27)29)21-23(30)28-20(17-10-7-13-34-17)18(14(2)26-25(28)35-21)24(31)33-12-11-32-3/h5-10,13,20H,4,11-12H2,1-3H3/b21-19-

InChI Key

UZARNLRTVKGZNJ-VZCXRCSSSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCCOC)C5=CC=CS5)/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCCOC)C5=CC=CS5)C1=O

Origin of Product

United States

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